molecular formula C21H23N5O4 B3001055 ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 915927-85-4

ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B3001055
CAS No.: 915927-85-4
M. Wt: 409.446
InChI Key: LLWMBNJOXLBSJS-UHFFFAOYSA-N
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Description

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethyl acetate group. Common reagents used in these reactions include acetic anhydride, dimethylformamide (DMF), and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and precise control over reaction parameters is crucial to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce more hydrogenated forms of the compound.

Scientific Research Applications

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared to other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity

Properties

IUPAC Name

ethyl 2-[4,7-dimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-5-30-16(27)12-25-19(28)17-18(23(4)21(25)29)22-20-24(17)11-13(2)26(20)14(3)15-9-7-6-8-10-15/h6-11,14H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWMBNJOXLBSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C(C)C4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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